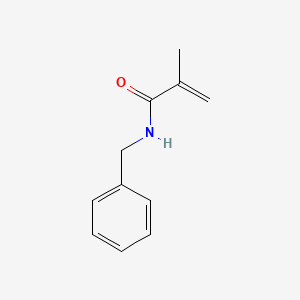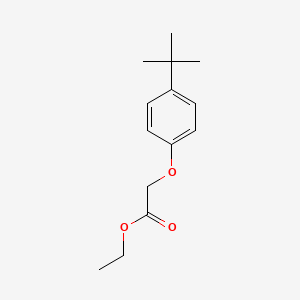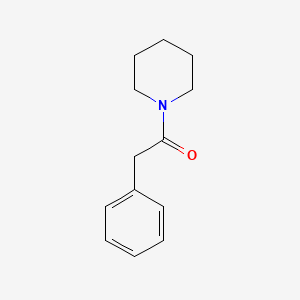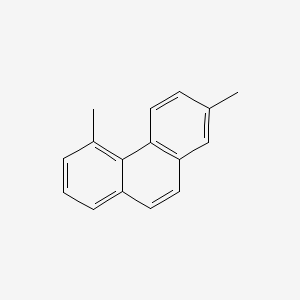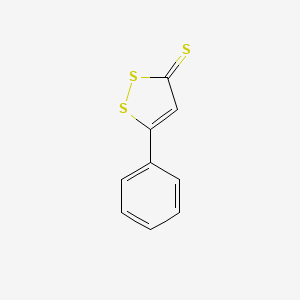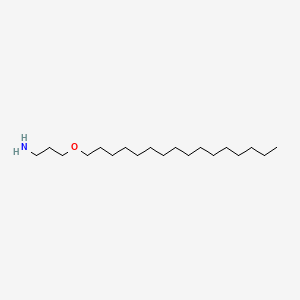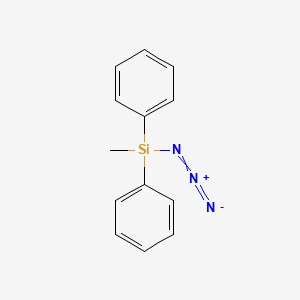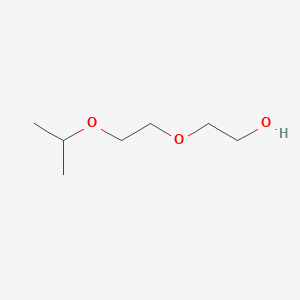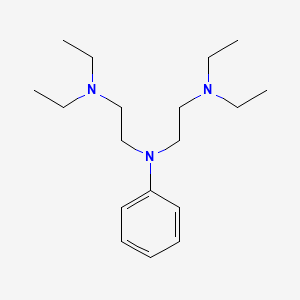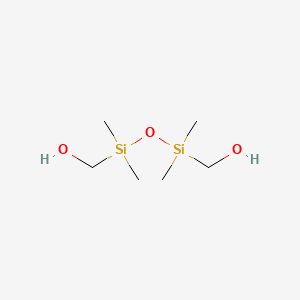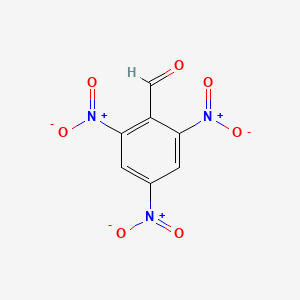
n6glycllysineacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n6glycllysineacetate is a compound with the molecular formula C10H21N3O5 and a molecular weight of 263.29 g/mol. This compound is known for its unique structure, which includes both amino and acetic acid functional groups, making it a versatile molecule in various chemical and biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid; 2-amino-6-[(2-aminoacetyl)amino]hexanoic acid typically involves the reaction of 6-aminohexanoic acid with acetic anhydride and 2-aminoacetic acid under controlled conditions . The reaction is carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, with continuous monitoring and quality control to ensure the consistency of the product .
Analyse Des Réactions Chimiques
Types of Reactions
n6glycllysineacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with various functional groups .
Applications De Recherche Scientifique
n6glycllysineacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in various biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the inhibition of plasminogen activation and fibrinolysis.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of acetic acid; 2-amino-6-[(2-aminoacetyl)amino]hexanoic acid involves its interaction with specific molecular targets and pathways. The compound promotes the rapid dissociation of plasmin, thereby inhibiting the activation of plasminogen and subsequent fibrinolysis . It also inhibits the binding of plasminogen to activated platelets and the activation of the first component of the complement system .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Aminohexanoic acid: A lysine analog with similar biochemical properties.
(S)-2-Amino-6-((2-azidoethoxy)carbonylamino)hexanoic acid: Another derivative with distinct functional groups.
6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid: A compound with additional carboxymethyl groups.
Uniqueness
n6glycllysineacetate is unique due to its combination of amino and acetic acid functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
5460-54-8 |
|---|---|
Formule moléculaire |
C10H21N3O5 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
acetic acid;2-amino-6-[(2-aminoacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C8H17N3O3.C2H4O2/c9-5-7(12)11-4-2-1-3-6(10)8(13)14;1-2(3)4/h6H,1-5,9-10H2,(H,11,12)(H,13,14);1H3,(H,3,4) |
Clé InChI |
PDXJQCGHIWLBFP-UHFFFAOYSA-N |
SMILES |
CC(=O)O.C(CCNC(=O)CN)CC(C(=O)O)N |
SMILES canonique |
CC(=O)O.C(CCNC(=O)CN)CC(C(=O)O)N |
| 5460-54-8 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Silane, bis([1,1'-biphenyl]-4-yl)diphenyl-](/img/structure/B1619824.png)
